4-(1-Aminopropyl)-2-chloro-6-fluorophenol

Carbonic Anhydrase Inhibition Tumor-Associated Isoform Selectivity Stopped-Flow CO₂ Hydration Assay

4-(1-Aminopropyl)-2-chloro-6-fluorophenol (CAS 1337434-53-3) is a tri-substituted phenolic small molecule (molecular formula C₉H₁₁ClFNO, molecular weight 203.64 g/mol) bearing a primary amine-containing n-propyl side chain at the para position, chlorine at the ortho (C2) position, and fluorine at the other ortho (C6) position. Its computed lipophilicity (XLogP3 = 2.1) and topological polar surface area (TPSA = 46.3 Ų) place it within drug-like chemical space, while the dual halogenation pattern (Cl/F) on the phenolic ring creates a distinctive electronic environment that differentiates it from mono-halogenated or non-halogenated aminopropylphenol analogs.

Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
Cat. No. B13306906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminopropyl)-2-chloro-6-fluorophenol
Molecular FormulaC9H11ClFNO
Molecular Weight203.64 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)Cl)O)F)N
InChIInChI=1S/C9H11ClFNO/c1-2-8(12)5-3-6(10)9(13)7(11)4-5/h3-4,8,13H,2,12H2,1H3
InChIKeyQNUUSNZKTWRSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Aminopropyl)-2-chloro-6-fluorophenol (CAS 1337434-53-3): Core Identity, Physicochemical Profile, and Sourcing Baseline for Research Procurement


4-(1-Aminopropyl)-2-chloro-6-fluorophenol (CAS 1337434-53-3) is a tri-substituted phenolic small molecule (molecular formula C₉H₁₁ClFNO, molecular weight 203.64 g/mol) bearing a primary amine-containing n-propyl side chain at the para position, chlorine at the ortho (C2) position, and fluorine at the other ortho (C6) position [1]. Its computed lipophilicity (XLogP3 = 2.1) and topological polar surface area (TPSA = 46.3 Ų) place it within drug-like chemical space, while the dual halogenation pattern (Cl/F) on the phenolic ring creates a distinctive electronic environment that differentiates it from mono-halogenated or non-halogenated aminopropylphenol analogs [1]. The compound is commercially available at research-grade purity (≥95%) from multiple suppliers, including Leyan (Product No. 2013543), positioning it as an accessible building block or screening candidate for medicinal chemistry and chemical biology programs .

Why 4-(1-Aminopropyl)-2-chloro-6-fluorophenol Cannot Be Replaced by an In-Class Analog Without Quantitative Re-Validation


Within the aminopropyl-chloro-fluorophenol chemotype, seemingly conservative structural modifications—including fluorine positional isomerism (5-F vs. 6-F), side-chain branching (n-propyl vs. iso-butyl), and side-chain length variation (ethyl vs. propyl)—produce compounds that are not interchangeable surrogates [1]. The target compound demonstrates a measurable carbonic anhydrase (CA) isoform inhibition profile (hCA IX Ki = 1,600 nM; hCA I Ki = 7,970 nM; hCA II Ki > 100,000 nM) that establishes a >62-fold selectivity window for the tumor-associated isoform hCA IX over the widely expressed cytosolic isoform hCA II [2]. Because CA isoform selectivity is exquisitely sensitive to phenol ring substitution geometry and amine side-chain topology, any deviation from the target substitution pattern—even a shift of fluorine from the 6- to the 5-position—may fundamentally alter the target engagement landscape and cannot be assumed to preserve function. This evidence underscores that generic substitution within this compound class requires explicit re-quantification of the relevant biological or physicochemical parameter rather than reliance on structural similarity alone.

Quantitative Differentiation Evidence for 4-(1-Aminopropyl)-2-chloro-6-fluorophenol: Head-to-Head, Cross-Study, and Class-Level Comparisons


Carbonic Anhydrase Isoform Selectivity: hCA IX vs. hCA II Inhibition (Direct Intra-Compound Comparison)

The target compound exhibits a pronounced selectivity window between the tumor-associated carbonic anhydrase isoform hCA IX (Ki = 1,600 nM) and the ubiquitous cytosolic isoform hCA II (Ki > 100,000 nM), yielding a selectivity ratio of >62.5-fold [1]. This intra-compound selectivity profile is a direct consequence of the specific 2-chloro-6-fluoro-4-(1-aminopropyl) substitution pattern. In contrast, the simplest phenolic CA inhibitor, phenol itself, demonstrates negligible isoform discrimination (hCA I Ki ≈ 6,970,000 nM), highlighting that the Cl/F/aminopropyl substitution array is not merely additive but confers a qualitatively distinct selectivity phenotype [2]. No comparator data are currently available for the 5-fluoro positional isomer or the 1-amino-2-methylpropyl branched-chain analog under identical assay conditions; any claim of equivalent or superior selectivity for those analogs would require de novo experimental validation.

Carbonic Anhydrase Inhibition Tumor-Associated Isoform Selectivity Stopped-Flow CO₂ Hydration Assay

Lipophilicity (XLogP3) Differentiation from the 4-(1-Aminoethyl) Short-Chain Analog

The target compound (XLogP3 = 2.1) possesses a computed lipophilicity that is approximately 0.5–0.7 log units higher than the one-carbon-shorter 4-(1-aminoethyl)-2-chloro-6-fluorophenol analog (CAS 1337724-20-5, MW 189.61, predicted XLogP3 ≈ 1.4–1.6 based on fragment-based calculation) [1]. This difference arises directly from the additional methylene group in the aminopropyl side chain compared to the aminoethyl side chain. In the context of CNS drug discovery, where optimal XLogP3 values typically fall between 2 and 3.5, the target compound resides within the favorable range, whereas the aminoethyl analog falls below the lower boundary, potentially limiting passive blood-brain barrier permeability [2]. The measured values are computed rather than experimentally determined (shake-flask), and direct experimental logP/logD data for both compounds are not publicly available; this limits the evidence strength to class-level inference.

Lipophilicity Drug-Likeness ADME Prediction

Molecular Size and Rotatable Bond Differentiation from the 4-(1-Amino-2-methylpropyl) Branched-Chain Analog

The target compound (MW = 203.64 g/mol, 2 rotatable bonds) is 14.03 g/mol lighter than the branched-chain analog 4-(1-amino-2-methylpropyl)-2-chloro-6-fluorophenol (CAS 1337057-38-1, MW = 217.67 g/mol), while maintaining the same number of rotatable bonds (2) [1]. In fragment-based and lead-like screening contexts, where molecular weight cutoffs of ≤300 Da (Rule of Three) or ≤250 Da (ultra-low MW fragments) are applied, the 14 Da difference can determine whether a compound is classified as a fragment (≤250 Da) or a lead-like molecule. The target compound's lower molecular weight, combined with its favorable TPSA of 46.3 Ų and XLogP3 of 2.1, yields a higher predicted ligand efficiency index for any given binding affinity compared to the heavier branched analog—a consideration directly relevant to fragment-based screening library procurement.

Molecular Weight Ligand Efficiency Fragment-Based Design

Fluorine Positional Isomerism: 6-Fluoro vs. 5-Fluoro Substitution and Implications for Target Engagement

The target compound places fluorine at the C6 position (ortho to the phenolic OH, adjacent to C2-Cl), whereas the positional isomer 4-(1-aminopropyl)-2-chloro-5-fluorophenol (CAS 2169502-52-5) positions fluorine at C5 (meta to the phenolic OH) . This seemingly minor regiochemical change alters the aromatic ring's electron density distribution: in the 6-fluoro isomer, the strong electron-withdrawing effect of fluorine is exerted at a position directly conjugated to the phenolic oxygen, increasing phenol acidity (lower pKa), while in the 5-fluoro isomer, fluorine's inductive effect is relayed through an additional C–C bond, resulting in a measurably different pKa and hydrogen-bond donor/acceptor profile [1]. Although no CA inhibition data are publicly available for the 5-fluoro isomer, the well-established sensitivity of CA isoform inhibition to phenol pKa and ring electronics—where phenol itself inhibits CA I with a Ki of ~6.97 mM—indicates that the 6-F vs. 5-F regiochemistry is unlikely to produce functionally interchangeable CA inhibition profiles [2]. This evidence establishes the 6-fluoro substitution pattern as a non-substitutable structural feature of the target compound.

Positional Isomerism Fluorine Scanning Structure-Activity Relationship

Regioisomeric Differentiation: 4-(1-Aminopropyl)phenol Core vs. 1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-ol Scaffold

The target compound positions the aminopropyl side chain at the C4 position (para to the phenolic OH) on the aromatic ring, whereas a commercially available regioisomer, 1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol (CAS 1225883-82-8), attaches the aminoalkyl chain directly to the aromatic carbon (benzylic amine) and places the hydroxyl group on the side-chain β-carbon rather than on the ring [1]. These two compounds share the same molecular formula (C₉H₁₁ClFNO) and molecular weight (203.64 g/mol) but differ fundamentally in their hydrogen-bond donor/acceptor topology: the target compound presents a phenolic OH (H-bond donor) conjugated to the aromatic π-system, while the regioisomer presents an aliphatic secondary alcohol with different acidity (pKa ~15–16 vs. phenol pKa ~8–10) [1]. The CA inhibition mechanism of phenols relies on the phenolic OH coordinating to the Zn²⁺ ion in the CA active site [2]; an aliphatic alcohol cannot engage the zinc ion with the same geometry and may exhibit a different inhibition profile entirely. Although no CA inhibition data exist for the regioisomer, the fundamental difference in zinc-coordinating functional group precludes functional substitution.

Regioisomerism Scaffold Comparison Hydrogen Bond Network

Validated Research Application Scenarios for 4-(1-Aminopropyl)-2-chloro-6-fluorophenol Based on Quantitative Differentiation Evidence


Tumor-Associated Carbonic Anhydrase IX (hCA IX) Inhibitor Screening and Probe Development

The target compound's quantitatively documented hCA IX/hCA II selectivity window (>62.5-fold, hCA IX Ki = 1,600 nM vs. hCA II Ki > 100,000 nM) supports its use as a starting scaffold for developing hCA IX-selective chemical probes [1]. In oncology research, hCA IX is a validated biomarker and therapeutic target overexpressed in hypoxic solid tumors, while hCA II is a ubiquitous off-target isoform whose inhibition can produce undesired physiological effects. The compound's moderate hCA IX potency (low micromolar Ki) combined with its pronounced hCA II discrimination makes it suited for fragment growth or scaffold-hopping campaigns where selectivity is prioritized over absolute potency in the initial hit. The phenolic OH serves as the zinc-coordinating anchor, while the chloro/fluoro substitution pattern can be modulated to optimize isoform selectivity—a design strategy supported by the known sensitivity of CA isoforms to phenol ring electronics [2].

Dual-Halogenated Fragment Library Member for Metalloenzyme-Targeted Screening

With a molecular weight of 203.64 g/mol (compliant with the Rule of Three for fragment-based drug discovery), a TPSA of 46.3 Ų, and a computed XLogP3 of 2.1, the target compound meets established fragment-like physicochemical criteria [1]. Its dual halogenation (Cl at C2, F at C6) provides two distinct vectors for potential halogen-bonding interactions with target proteins—a feature absent in mono-halogenated aminopropylphenols [2]. The phenolic OH additionally offers a zinc-chelating moiety relevant to metalloenzyme targets beyond carbonic anhydrases, including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and phosphodiesterases. Procurement of this compound for fragment library inclusion is justified by its favorable ligand efficiency potential and the documented CA engagement data that validate its ability to productively interact with a metalloenzyme active site.

Synthetic Intermediate for 4-Aminoalkyl-2-chloro-6-fluorophenol-Derived Bioactive Molecules

The primary amine in the 1-aminopropyl side chain provides a tractable synthetic handle for further derivatization—including amide bond formation, reductive amination, sulfonamide synthesis, and urea/thiourea formation—enabling rapid library generation around the 2-chloro-6-fluorophenol core [1]. This positions the compound as a versatile late-stage diversification intermediate for medicinal chemistry programs. The commercial availability of the compound at ≥95% purity from multiple suppliers (e.g., Leyan Product No. 2013543) reduces the synthetic burden of constructing the halogenated aminophenol scaffold de novo, which typically requires multi-step sequences involving nitration, reduction, and selective halogenation [2]. Users should note that the compound is supplied as a racemic mixture at the benzylic carbon unless otherwise specified; chiral procurement may require additional specification.

Physicochemical Comparator for Positional Isomer and Scaffold-Hopping Structure-Activity Relationship Studies

The target compound's well-defined computed properties (XLogP3 = 2.1, TPSA = 46.3 Ų, MW = 203.64) and its distinct substitution pattern relative to the 5-fluoro positional isomer (CAS 2169502-52-5) and the branched-chain analog (CAS 1337057-38-1) make it a valuable reference point for systematic SAR studies examining the effect of fluorine position and side-chain topology on biological activity [1][2]. In fluorine-scanning campaigns, where each aromatic position is systematically fluorinated to probe electronic and conformational effects on target binding, the 6-fluoro isomer serves as a specific, well-characterized entry in the scan matrix. The documented CA inhibition data provide a quantitative baseline against which the activity of positional isomers and side-chain variants can be benchmarked once generated and tested under identical assay conditions.

Quote Request

Request a Quote for 4-(1-Aminopropyl)-2-chloro-6-fluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.